3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride
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Overview
Description
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C₁₁H₁₁ClO₃. It is a derivative of cinnamoyl chloride, where the phenyl ring is substituted with two methoxy groups at the 2 and 3 positions. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride can be synthesized through the reaction of 2,3-dimethoxybenzaldehyde with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 3-(2,3-dimethoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2,3-dimethoxyphenyl)propan-2-ol.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxyphenyl)prop-2-enoyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing chloride group makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride: Similar structure but with methoxy groups at the 3 and 4 positions.
3-(2-Bromophenyl)prop-2-enoyl chloride: Similar structure but with a bromine atom instead of methoxy groups.
Uniqueness
3-(2,3-Dimethoxyphenyl)prop-2-enoyl chloride is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and the types of reactions it undergoes.
Properties
CAS No. |
185253-63-8 |
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Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3 |
InChI Key |
VRLJVOPVODJEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)Cl |
Origin of Product |
United States |
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